molecular formula C22H19NO4 B1504559 1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene CAS No. 86255-44-9

1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene

Cat. No.: B1504559
CAS No.: 86255-44-9
M. Wt: 361.4 g/mol
InChI Key: VLKZULIHYKJZTG-VAWYXSNFSA-N
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Description

1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene is a compound of interest due to its potential biological activities. The nitro group in this structure is known for its diverse pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The chemical formula of this compound is represented as C16_{16}H16_{16}N2_{2}O4_{4}. Its structure includes a bis(oxymethylene) linkage and a nitroethenyl moiety, which are key to its biological interactions.

Biological Activity Overview

The biological activity of compounds containing nitro groups has been widely studied. Nitro compounds are known to exhibit a range of activities including:

  • Antimicrobial : Exhibiting efficacy against various bacteria and fungi.
  • Antineoplastic : Potential use in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Vasodilatory : Some nitro compounds can act as vasodilators, impacting cardiovascular health.

Nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to:

  • Oxidative Stress : Induction of reactive oxygen species (ROS), which can damage cellular components.
  • Cell Death : Triggering apoptosis or necrosis in susceptible cells.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various nitro compounds, noting that those with structural similarities to this compound showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityPathogen
Nitro Compound AEffectiveS. aureus
Nitro Compound BModerateE. coli
This compoundPotentialTBD

Antineoplastic Properties

Research into the antineoplastic effects of nitro compounds has shown that they can inhibit tumor growth through various mechanisms including the induction of apoptosis and cell cycle arrest .

Vasodilatory Effects

Some studies have indicated that nitro compounds can act as vasodilators by releasing nitric oxide (NO), which relaxes vascular smooth muscle . This effect could be beneficial in managing conditions like hypertension.

Properties

CAS No.

86255-44-9

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

1-[(E)-2-nitroethenyl]-3,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C22H19NO4/c24-23(25)12-11-20-13-21(26-16-18-7-3-1-4-8-18)15-22(14-20)27-17-19-9-5-2-6-10-19/h1-15H,16-17H2/b12-11+

InChI Key

VLKZULIHYKJZTG-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3

Pictograms

Corrosive; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
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1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
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1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene
Reactant of Route 4
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1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene

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